molecular formula C9H7BrN2O2S B11795123 Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11795123
M. Wt: 287.14 g/mol
InChI Key: OKMUCIXISSDVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a mercapto group at the 2nd position, and a carboxylate ester at the 5th position, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophiles: Amines, thiols.

    Solvents: Acetonitrile, methanol.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-1H-benzo[d]imidazole: Lacks the bromine and ester groups, making it less versatile.

    Methyl 2-mercapto-1H-benzo[d]imidazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness

Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The combination of the mercapto group and the ester functionality also provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C9H7BrN2O2S

Molecular Weight

287.14 g/mol

IUPAC Name

methyl 7-bromo-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)11-9(15)12-7/h2-3H,1H3,(H2,11,12,15)

InChI Key

OKMUCIXISSDVON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.